molecular formula C6H4F3NO3S B12980397 4-(Trifluoromethoxy)pyridine-2-sulfinic acid

4-(Trifluoromethoxy)pyridine-2-sulfinic acid

Cat. No.: B12980397
M. Wt: 227.16 g/mol
InChI Key: BGSALXNHJKMSBN-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)pyridine-2-sulfinic acid is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, with a sulfinic acid functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)pyridine-2-sulfinic acid typically involves the introduction of the trifluoromethoxy group onto the pyridine ring, followed by the incorporation of the sulfinic acid group. One common method involves the reaction of 4-(Trifluoromethoxy)pyridine with a sulfinating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the compound. Industrial methods also focus on cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)pyridine-2-sulfinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-(Trifluoromethoxy)pyridine-2-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)pyridine-2-sulfinic acid involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, while the sulfinic acid group can participate in redox reactions. These interactions can modulate biological pathways and influence the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but with a boronic acid group instead of sulfinic acid.

    4-(Trifluoromethoxy)benzamidoxime: Contains an amidoxime group instead of sulfinic acid.

Uniqueness

4-(Trifluoromethoxy)pyridine-2-sulfinic acid is unique due to the combination of the trifluoromethoxy and sulfinic acid groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H4F3NO3S

Molecular Weight

227.16 g/mol

IUPAC Name

4-(trifluoromethoxy)pyridine-2-sulfinic acid

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)13-4-1-2-10-5(3-4)14(11)12/h1-3H,(H,11,12)

InChI Key

BGSALXNHJKMSBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OC(F)(F)F)S(=O)O

Origin of Product

United States

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